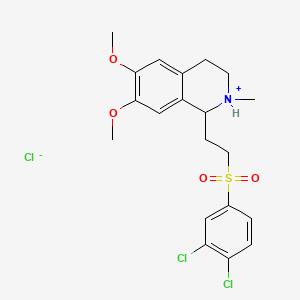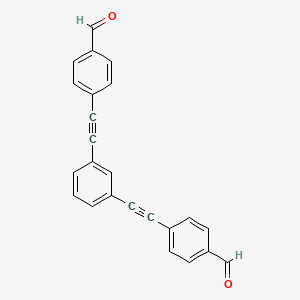
Sar-arg-val-tyr-ile-his-pro-gly acetate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sar-arg-val-tyr-ile-his-pro-gly acetate salt is a synthetic peptide compound. It is an analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is often used in scientific research to study the mechanisms of angiotensin II and its effects on various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sar-arg-val-tyr-ile-his-pro-gly acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (sarcosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (valine, tyrosine, isoleucine, histidine, proline, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sar-arg-val-tyr-ile-his-pro-gly acetate salt can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Sar-arg-val-tyr-ile-his-pro-gly acetate salt is widely used in scientific research due to its ability to mimic the effects of angiotensin II. Some applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of angiotensin II in cellular signaling and physiology.
Medicine: Developing new treatments for hypertension and cardiovascular diseases.
Industry: Producing peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Sar-arg-val-tyr-ile-his-pro-gly acetate salt exerts its effects by binding to angiotensin II receptors, specifically the AT1 receptor. This binding activates a cascade of intracellular signaling pathways, leading to various physiological responses such as vasoconstriction, increased blood pressure, and aldosterone secretion. The compound’s mechanism of action is similar to that of natural angiotensin II but can be modified to study specific aspects of receptor interaction and signaling.
Comparación Con Compuestos Similares
Sar-arg-val-tyr-ile-his-pro-gly acetate salt is unique due to its specific amino acid sequence and its ability to act as an angiotensin II analog. Similar compounds include:
Angiotensin II: The natural peptide hormone.
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
These compounds differ in their structure, mechanism of action, and therapeutic applications, highlighting the versatility and specificity of this compound in research and medicine.
Propiedades
Fórmula molecular |
C44H69N13O12 |
|---|---|
Peso molecular |
972.1 g/mol |
Nombre IUPAC |
acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C42H65N13O10.C2H4O2/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44;1-2(3)4/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47);1H3,(H,3,4)/t24-,28-,29-,30-,31-,34-,35-;/m0./s1 |
Clave InChI |
MYTCFHCJOLCMMO-LIENNOCFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















